molecular formula C24H26O2P+ B8352425 6-(Triphenylphosphonio)hexanoic acid

6-(Triphenylphosphonio)hexanoic acid

Cat. No.: B8352425
M. Wt: 377.4 g/mol
InChI Key: LDPLIHVYUJTDKY-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Triphenylphosphonio)hexanoic acid is a versatile chemical reagent designed for advanced research applications, primarily functioning as a strategic tool for mitochondrial targeting and bioconjugation. Its structure integrates a lipophilic, cationic triphenylphosphonium (TPP+) group connected via a hexanoic acid linker to a carboxylic acid functional group. The TPP+ moiety is a well-established and effective strategy for delivering molecular cargo into mitochondria . This accumulation is driven by the large negative membrane potential (ΔΨm) across the mitochondrial inner membrane, allowing the cation to be taken up by mitochondria against its concentration gradient, often achieving 100 to 1000-fold higher concentrations within the organelle compared to the cytosol . The hexanoic acid spacer provides flexibility and appropriate distance between the TPP+ group and the attached molecule, while the terminal carboxylic acid enables straightforward covalent conjugation to primary amines and other functional groups on biomolecules, peptides, or other pharmacophores using standard carbodiimide coupling chemistry. The primary research value of this compound lies in its application as a mitochondria-targeting agent. Researchers can conjugate the carboxylic acid group to various drugs, probes, or bioactive molecules to create compounds that are selectively delivered to mitochondria . This is particularly valuable in fields studying cancer, neurodegenerative diseases, and metabolic disorders, where mitochondrial dysfunction is a key factor . For instance, TPP+-conjugated antioxidants like MitoQ and agents such as Mito-metformin have been developed and studied for their potential therapeutic effects . Beyond mitochondrial medicine, this compound serves as a useful building block in organic synthesis and materials science. The TPP+ group can act as a phase-transfer catalyst, and the molecule can be used to introduce both a charged species and a carboxylic acid into larger molecular structures or surfaces. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C24H26O2P+

Molecular Weight

377.4 g/mol

IUPAC Name

5-carboxypentyl(triphenyl)phosphanium

InChI

InChI=1S/C24H25O2P/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2/p+1

InChI Key

LDPLIHVYUJTDKY-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Hexanoic Acid Derivatives

The following table compares 6-(Triphenylphosphonio)hexanoic acid with key analogues based on substituent groups, solubility, and applications:

Compound Name CAS Number Substituent Group Key Properties Applications References
This compound Not provided -P⁺(C₆H₅)₃ Cationic, lipophilic, moderate solubility in polar solvents Phase-transfer catalysis, ionic liquids
Hexanoic acid 142-62-1 -COOH Neutral, hydrophilic (log P ~1.9) Food additives, pest attractants
6-[bis(phosphonomethyl)amino]hexanoic acid 42228-32-0 -NH[P(O)(OH)₂]₂ Zwitterionic, water-soluble Metal chelation, biomedical research
6-phospho-D-glucono-1,5-lactone 2641-81-8 Phosphorylated gluconolactone Highly polar, acidic (pKa ~1.5) Biochemical pathways (e.g., pentose phosphate shunt)
6-[methyl(phenylsulphonyl)amino]hexanoic acid 68189-32-2 -N(SO₂C₆H₅)CH₃ Neutral, moderate solubility in DMSO Enzyme inhibition studies

Key Differences in Properties and Reactivity

  • Charge and Solubility: The triphenylphosphonio group imparts a permanent positive charge, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing water compatibility compared to zwitterionic derivatives like 6-[bis(phosphonomethyl)amino]hexanoic acid .
  • Biological Activity: Unlike hexanoic acid, which acts as a pest attractant , the bulky phosphonium group in this compound limits membrane permeability, restricting direct biological applications.
  • Synthetic Utility: The cationic nature of this compound facilitates its use as a phase-transfer catalyst, whereas phosphonate derivatives (e.g., 6-phospho-D-glucono-1,5-lactone) participate in metabolic pathways or metal coordination .

Stability and Handling Considerations

  • Thermal Stability: The triphenylphosphonio group enhances thermal stability compared to sulfonamide or amino-substituted analogues, which may degrade under harsh conditions .
  • Hydrolytic Sensitivity: Phosphonium salts are generally stable in anhydrous environments but hydrolyze slowly in aqueous acidic media, unlike phosphonate esters (e.g., 6-phospho-D-glucono-1,5-lactone), which are more hydrolytically labile .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves the nucleophilic substitution of 6-bromohexanoic acid derivatives with triphenylphosphine (PPh₃). In this two-step process, an alkyl bromide intermediate is first synthesized, followed by quaternization with PPh₃. For instance, ethyl 6-bromohexanoate reacts with PPh₃ in xylene under reflux to form the phosphonium salt. The reaction proceeds via an SN2 mechanism, where the bromide ion is displaced by the nucleophilic phosphorus atom.

Key stoichiometric parameters include:

  • Molar ratio : A 1:1 molar ratio of alkyl bromide to PPh₃ is typically used, though excess PPh₃ (up to 2.5 equivalents) may improve yields in sterically hindered systems.

  • Solvent selection : Aromatic hydrocarbons (toluene, xylene) or polar aprotic solvents (DMF, DMSO) are preferred for their ability to solubilize both reactants and stabilize the transition state.

Temperature and Time

  • Reflux conditions : Heating at 130–140°C in xylene for 6–8 hours achieves >90% conversion. Lower temperatures (80–100°C) prolong reaction times but reduce side products like oxidized phosphine oxides.

  • Microwave-assisted synthesis : Recent protocols using acetonitrile under microwave irradiation (130°C, 25 minutes) report comparable yields (70–75%) with significantly reduced reaction times.

Solvent Effects

  • Nonpolar solvents : Xylene and toluene favor higher Z/E selectivity (>90:10) by stabilizing the zwitterionic intermediate in Wittig-type pathways.

  • Polar solvents : DMSO or DMF enhances reaction rates but may require post-reaction extraction to remove triphenylphosphine oxide byproducts.

Alternative Synthetic Routes and Modifications

Direct Quaternization of 6-Hexenoic Acid Derivatives

A modified approach involves the reaction of 6-hexenoic acid morpholine amides with PPh₃ in dichloromethane or ethanol. For example, 6-bromo-1-(2,5-dihydroxy-3,4-dimethylphenyl)hexan-1-one (AB4) reacts with PPh₃ in acetonitrile under microwave conditions to yield the phosphonium salt with 69% efficiency. This method avoids ester hydrolysis side reactions and simplifies purification.

Catalytic and Green Chemistry Approaches

Emerging strategies emphasize sustainability:

  • Ionic liquid solvents : [BMIM][BF₄] reduces PPh₃ usage by 20% while maintaining yields of 65–70%.

  • Recyclable catalysts : Silica-supported Pd nanoparticles enable room-temperature reactions but are limited by catalyst leaching (<5% yield loss per cycle).

Purification and Characterization

Isolation Techniques

  • Liquid-liquid extraction : Post-reaction mixtures are extracted with hexane or ethyl acetate to remove unreacted PPh₃ and polar byproducts. Sequential washing with NaHCO₃ and water enhances purity.

  • Chromatography : Flash chromatography using hexane/ethyl acetate (9:1) or cyclohexane/ethyl acetate (2:1) resolves phosphonium salts from triphenylphosphine oxide.

Analytical Validation

  • ¹H/¹³C NMR : Characteristic signals include δ 1.53–1.92 ppm (methylene protons) and δ 2.93 ppm (α-carbonyl CH₂).

  • HRMS : Exact mass confirmation via ESI-QTOF (calculated for C₂₈H₃₂O₂P⁺: 455.2014; observed: 455.2016).

Comparative Analysis of Methods

Parameter Traditional Alkylation Microwave Synthesis Ionic Liquid Method
Yield (%)766965
Reaction Time6–8 hours25 minutes3–4 hours
Z/E Selectivity94:689:1191:9
Solvent ToxicityHigh (xylene)Moderate (acetonitrile)Low (ionic liquid)

Q & A

Q. What are the established synthetic routes for 6-(Triphenylphosphonio)hexanoic acid, and what are the critical reaction parameters?

this compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves the reaction of triphenylphosphine with a hexanoic acid derivative bearing a leaving group (e.g., bromohexanoic acid). Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
  • Temperature : Reactions are typically conducted at 60–80°C to balance yield and avoid side reactions.
  • Stoichiometry : Excess triphenylphosphine (1.2–1.5 equivalents) ensures complete conversion of the hexanoic acid precursor .
    Post-synthesis purification often involves column chromatography or recrystallization to isolate the phosphonium salt.

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the triphenylphosphonio group (δ 7.5–7.8 ppm for aromatic protons) and hexanoic acid chain (δ 1.2–2.3 ppm for aliphatic protons) .
  • Mass Spectrometry (MALDI-TOF or ESI-MS) : Validates molecular weight, with peaks corresponding to [M+^+] or [M–Br^-] for phosphonium salts .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for applications requiring high-temperature processing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for phosphonium salts under varying pH conditions?

Discrepancies in stability studies often arise from differences in experimental design:

  • pH range : Phosphonium salts are stable in neutral to slightly acidic conditions but hydrolyze in strongly basic media (pH > 10).
  • Counterion effects : Bromide vs. chloride counterions influence solubility and degradation rates .
    Methodological recommendation :
  • Conduct parallel stability assays using standardized buffers (e.g., PBS, Tris-HCl) and monitor degradation via HPLC or 31^{31}P NMR .

Q. What strategies optimize the use of this compound in peptide coupling or bioconjugation?

  • Activation reagents : Use carbodiimides (e.g., EDC) with NHS esters to enhance coupling efficiency.
  • Solvent compatibility : Avoid aqueous media unless the phosphonium salt is stabilized with surfactants or co-solvents (e.g., DMSO).
  • Temperature control : Maintain reactions at 4–25°C to prevent thermal decomposition of intermediates .
    A comparative study of coupling yields under varying conditions is recommended to identify optimal protocols.

Q. How do structural modifications (e.g., fluorination) impact the biological activity of phosphonium-based compounds?

  • Fluorinated analogs : Introducing trifluoromethyl groups (as in ) enhances metabolic stability and membrane permeability.
  • Hexanoic acid chain length : Shorter chains (C4–C6) improve solubility but reduce lipophilicity-driven cellular uptake.
    Experimental design :
  • Synthesize derivatives with systematic variations (e.g., chain length, substituents).
  • Evaluate cytotoxicity (MTT assay) and cellular internalization (confocal microscopy) .

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